H-Gly-trp-gly-OH
Overview
Description
The compound H-Gly-trp-gly-OH is a tripeptide consisting of glycine, tryptophan, and glycine. Tripeptides are short chains of amino acids linked by peptide bonds. This particular tripeptide is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
H-Gly-Trp-Gly-OH is a tripeptide, a type of molecule that interacts with various targets in the body
Mode of Action
Peptides generally interact with their targets by binding to them, which can trigger or inhibit certain biological processes . The exact interaction between this compound and its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
They are then metabolized by various enzymes and excreted .
Result of Action
Peptides can have a wide range of effects depending on their structure and the targets they interact with
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-trp-gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: Glycine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, tryptophan, is added using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection and coupling: The process is repeated for the final glycine.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
H-Gly-trp-gly-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: The peptide can participate in substitution reactions, particularly at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with modified termini.
Scientific Research Applications
H-Gly-trp-gly-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in modulating biological pathways.
Industry: Utilized in the development of peptide-based materials and products.
Comparison with Similar Compounds
H-Gly-trp-gly-OH: can be compared to other tripeptides with similar structures:
H-Gly-gly-trp-OH: Similar but with a different sequence, which can affect its biological activity.
H-Trp-gly-gly-OH: Another isomer with potential differences in activity and stability.
H-Gly-trp-gly-gly-OH: A tetrapeptide with an additional glycine, which may alter its properties.
This compound: is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIQROSWQERAS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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